molecular formula C17H28O B070475 (R)-1-(2,4,6-Triisopropylphenyl)ethanol CAS No. 181531-14-6

(R)-1-(2,4,6-Triisopropylphenyl)ethanol

Cat. No. B070475
CAS RN: 181531-14-6
M. Wt: 248.4 g/mol
InChI Key: VYKPQIIFUMKNLF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(2,4,6-Triisopropylphenyl)ethanol is a chiral compound used in various chemical syntheses. This compound's importance lies in its role as a pharmaceutical intermediate and its use in asymmetric catalysis.

Synthesis Analysis

  • Biocatalytic Preparation : A study by Chen et al. (2019) describes the efficient biocatalytic preparation of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an analog of the target compound, using recombinant Escherichia coli cells. This method shows excellent enantioselectivity and high yield, demonstrating a scalable approach for the production of similar chiral alcohols (Chen et al., 2019).

  • Chemical Synthesis : The synthesis of related compounds, like 2-(4-Chlorophenyl)ethanol, has been achieved through esterification and reduction processes. These methods might be adaptable for synthesizing (R)-1-(2,4,6-Triisopropylphenyl)ethanol (Yang Lirong, 2007).

Molecular Structure Analysis

The molecular structure of closely related compounds has been analyzed using X-ray crystallography. For example, Toda et al. (1985) examined the structures of various molecular complexes involving hydroxy host systems and alcohols (Toda et al., 1985).

Chemical Reactions and Properties

  • Reactivity with Alcohols : Studies like those by Toda et al. (1985) reveal insights into the reactivity of similar compounds with alcohols, which could be extrapolated to understand the chemical reactions involving (R)-1-(2,4,6-Triisopropylphenyl)ethanol.

  • Hydroborating Agent : Research by Smith et al. (1993) on 2,4,6-Triisopropylphenylborane, a compound related to (R)-1-(2,4,6-Triisopropylphenyl)ethanol, highlights its use as a hydroborating agent and its subsequent conversion into alcohols (Smith et al., 1993).

Physical Properties Analysis

Physical properties of closely related compounds can be inferred from studies like those on the ethanol adducts of various organometallic compounds. For instance, Ng et al. (1989) analyzed the crystal structure of the ethanol adduct of N-triphenylstannyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, providing insights into potential physical characteristics of (R)-1-(2,4,6-Triisopropylphenyl)ethanol (Ng et al., 1989).

Chemical Properties Analysis

The chemical properties of (R)-1-(2,4,6-Triisopropylphenyl)ethanol can be partially understood by studying the synthesis and properties of similar compounds. Sasaki et al. (2002) discuss the synthesis, structure, and redox properties of triarylpnictogens, which might share some chemical properties with the target compound (Sasaki et al., 2002).

Scientific Research Applications

  • Biocatalytic Preparation : A study by Chen, Xia, Liu, and Wang (2019) reported an efficient biocatalytic process for producing optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate. They used recombinant Escherichia coli cells for asymmetric reduction with excellent enantioselectivity, highlighting the potential application in pharmaceuticals (Chen et al., 2019).

  • Synthesis for Pharmaceutical Intermediates : Ni, Zhang, and Sun (2012) described an efficient synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key intermediate in the synthesis of beta-adrenoceptor receptor agonists. They used Candida ontarioensis cells for asymmetric reduction, achieving high yield and enantiomeric purity (Ni, Zhang, & Sun, 2012).

  • Chemoenzymatic Synthesis : Hara et al. (2013) explored the lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. This study demonstrates the utility of enzymatic methods in the synthesis of chiral alcohols, including derivatives of (R)-1-(2,4,6-Triisopropylphenyl)ethanol (Hara et al., 2013).

  • Oxidizing Properties : Oba, Okada, Nishiyama, Shimada, and Andō (2008) synthesized and characterized bis(2,4,6-triisopropylphenyl) tellurone, an effective oxidizing agent capable of converting alcohols into carbonyl compounds under mild conditions. This research contributes to understanding the chemical properties and potential applications of compounds related to (R)-1-(2,4,6-Triisopropylphenyl)ethanol (Oba et al., 2008).

  • Asymmetric Synthesis Using Microbial Cells : Hamada et al. (2001) achieved the asymmetric synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol using an acetone powder of Geotrichum candidum, demonstrating a high yield and enantiomeric excess. This method provides an efficient approach for producing chiral intermediates for pharmaceuticals (Hamada et al., 2001).

properties

IUPAC Name

(1R)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKPQIIFUMKNLF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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